molecular formula C13H15ClN2O B12409746 Velnacrine-d4 (hydrochloride)

Velnacrine-d4 (hydrochloride)

Cat. No.: B12409746
M. Wt: 254.75 g/mol
InChI Key: IJWCYOSTVLKCCX-XLJCJYTQSA-N
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Description

Velnacrine-d4 (hydrochloride) is a deuterium-labeled derivative of Velnacrine, a compound known for its potent cholinesterase inhibitory properties. This compound is primarily used in scientific research, particularly in the study of Alzheimer’s disease due to its ability to enhance cholinergic functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Velnacrine-d4 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Velnacrine molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Velnacrine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

Velnacrine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, reduction may produce deuterated analogs, and substitution may result in various substituted derivatives .

Mechanism of Action

Velnacrine-d4 (hydrochloride) exerts its effects by inhibiting cholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include cholinesterase enzymes, and the pathways involved are primarily related to cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Velnacrine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1H/i1D,2D,4D,5D;

InChI Key

IJWCYOSTVLKCCX-XLJCJYTQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(CCCC3=N2)O)N)[2H])[2H].Cl

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.Cl

Origin of Product

United States

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